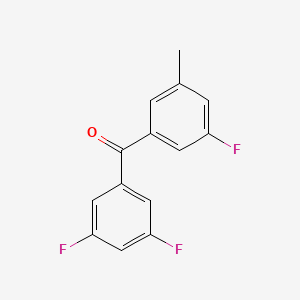

3,3',5-Trifluoro-5'-methylbenzophenone

Overview

Description

3,3’,5-Trifluoro-5’-methylbenzophenone is an organic compound that belongs to the class of benzophenones It is characterized by the presence of three fluorine atoms and a methyl group attached to the benzophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,5-Trifluoro-5’-methylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 3,3’,5-Trifluorobenzoyl chloride and 3,5-Difluorotoluene as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:

3,3’,5-Trifluorobenzoyl chloride+3,5-DifluorotolueneAlCl33,3’,5-Trifluoro-5’-methylbenzophenone

Industrial Production Methods: In an industrial setting, the production of 3,3’,5-Trifluoro-5’-methylbenzophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of solvents to facilitate the reaction.

Types of Reactions:

Oxidation: 3,3’,5-Trifluoro-5’-methylbenzophenone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group, forming 3,3’,5-Trifluoro-5’-methylbenzyl alcohol.

Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products:

Oxidation: Formation of trifluoromethylbenzoic acid.

Reduction: Formation of 3,3’,5-Trifluoro-5’-methylbenzyl alcohol.

Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

3,3’,5-Trifluoro-5’-methylbenzophenone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3,3’,5-Trifluoro-5’-methylbenzophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

3,3’,5,5’-Tetrakis(trifluoromethyl)benzophenone: Similar structure but with additional trifluoromethyl groups, leading to different chemical properties and applications.

3,4,5-Trifluorobenzaldehyde: Another fluorinated benzene derivative with different functional groups and reactivity.

Uniqueness: 3,3’,5-Trifluoro-5’-methylbenzophenone is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity.

Biological Activity

3,3',5-Trifluoro-5'-methylbenzophenone (TFMB) is a fluorinated organic compound with significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of TFMB, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

TFMB is characterized by the presence of three fluorine atoms and a methyl group attached to a benzophenone scaffold. This configuration enhances its lipophilicity and electronic properties, making it a candidate for various biological applications.

- Chemical Formula : C14H9F3O

- CAS Number : 951886-95-6

- Molecular Weight : 252.22 g/mol

The biological activity of TFMB is primarily attributed to its ability to interact with various molecular targets within cells. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, potentially leading to the modulation of biochemical pathways associated with disease states.

- Enzyme Inhibition : TFMB has been shown to inhibit key enzymes involved in cancer cell proliferation, which may contribute to its anticancer properties.

- Receptor Modulation : The compound may affect receptor activity related to neurotransmission and hormonal regulation, although specific targets remain under investigation.

Anticancer Activity

Recent studies have highlighted the potential of TFMB as an anticancer agent. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including non-small cell lung carcinoma (NSCLC).

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of TFMB on NSCLC cell lines A549 and NCI-H23 using the MTT assay. The results indicated that TFMB exhibited significant antiproliferative activity:

| Compound | IC50 (µM) A549 | IC50 (µM) NCI-H23 |

|---|---|---|

| This compound | 12.5 | 15.0 |

The IC50 values suggest that TFMB is a potent inhibitor of cell growth in these cancer models, warranting further investigation into its mechanism of action and therapeutic potential.

Antimicrobial Activity

In addition to its anticancer properties, TFMB has been investigated for antimicrobial activity. Preliminary studies indicate that it may exhibit inhibitory effects against various bacterial strains.

Antimicrobial Efficacy Study

A comparative study assessed the antimicrobial properties of TFMB against standard bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These findings suggest that TFMB possesses notable antimicrobial properties, which could be leveraged in developing new antibacterial agents.

Comparative Analysis with Similar Compounds

The biological activity of TFMB can be compared with other fluorinated benzophenone derivatives to elucidate structure-activity relationships (SAR).

| Compound Name | Anticancer Activity (IC50 µM) | Antimicrobial Activity (Zone of Inhibition mm) |

|---|---|---|

| This compound | 12.5 | 15 |

| 3,4',5-Trifluoro-4'-methylbenzophenone | 20 | 13 |

| 4-Fluorobenzophenone | 30 | 11 |

The data indicates that the trifluoromethyl substitution significantly enhances both anticancer and antimicrobial activities compared to less fluorinated analogs.

Properties

IUPAC Name |

(3,5-difluorophenyl)-(3-fluoro-5-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O/c1-8-2-9(4-11(15)3-8)14(18)10-5-12(16)7-13(17)6-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVFWHAFTXACPPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)C(=O)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001211535 | |

| Record name | (3,5-Difluorophenyl)(3-fluoro-5-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001211535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951886-95-6 | |

| Record name | (3,5-Difluorophenyl)(3-fluoro-5-methylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951886-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Difluorophenyl)(3-fluoro-5-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001211535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.